molecular formula C15H18N2O B12605884 4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline CAS No. 915969-41-4

4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline

Cat. No.: B12605884
CAS No.: 915969-41-4
M. Wt: 242.32 g/mol
InChI Key: YNVXQVNQRFVNHZ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has a molecular formula of C₁₅H₁₈N₂O and a molecular weight of 242.316 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzonitrile with an appropriate aldehyde or ketone, followed by cyclization and subsequent ethoxylation. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: Research has indicated its potential as an anticancer, antifungal, and antibacterial agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline is unique due to its specific ethoxy and methylbutenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

915969-41-4

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline

InChI

InChI=1S/C15H18N2O/c1-5-15(3,4)14-16-12-10-8-7-9-11(12)13(17-14)18-6-2/h5,7-10H,1,6H2,2-4H3

InChI Key

YNVXQVNQRFVNHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC=CC=C21)C(C)(C)C=C

Origin of Product

United States

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